2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N'-[(Z)-(4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-({5,6-DIMETHYL-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N’-[(Z)-(4-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-({5,6-DIMETHYL-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N’-[(Z)-(4-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves multiple steps. The synthetic route typically starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the phenyl and dimethyl groups. The final steps involve the formation of the acethydrazide moiety and the methoxyphenylmethylidene group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Scientific Research Applications
2-({5,6-DIMETHYL-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N’-[(Z)-(4-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 2-({5,6-DIMETHYL-4-OXO-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-2-YL}SULFANYL)-N’-[(Z)-(4-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE stands out due to its unique structure and potential biological activities. Similar compounds include other thieno[2,3-d]pyrimidine derivatives, which may have different substituents and functional groups, leading to variations in their properties and applications .
Properties
Molecular Formula |
C24H22N4O3S2 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-[(Z)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H22N4O3S2/c1-15-16(2)33-22-21(15)23(30)28(18-7-5-4-6-8-18)24(26-22)32-14-20(29)27-25-13-17-9-11-19(31-3)12-10-17/h4-13H,14H2,1-3H3,(H,27,29)/b25-13- |
InChI Key |
PPFTXSMWCNEMSA-MXAYSNPKSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N/N=C\C3=CC=C(C=C3)OC)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NN=CC3=CC=C(C=C3)OC)C4=CC=CC=C4)C |
Origin of Product |
United States |
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